![molecular formula C11H12O5 B12114912 (5-Formyl-2,3-dimethoxyphenyl)acetic acid](/img/structure/B12114912.png)
(5-Formyl-2,3-dimethoxyphenyl)acetic acid
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Overview
Description
(3,5-Dimethoxyphenyl)acetic acid: is a carboxylic acid with the chemical formula C10H12O4 . It features two methoxy (OCH3) groups attached to a phenyl ring, along with an acetic acid functional group. The compound’s structure is as follows:
Structure: O(C6H3(OCH3)2)CCH2COOH
Preparation Methods
The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents: Potassium permanganate, chromic acid, reducing agents.
Major Products: The primary product is itself.
Scientific Research Applications
(3,5-Dimethoxyphenyl)acetic acid: finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Studying phenolic compounds and their effects.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
(3,5-Dimethoxyphenyl)acetic acid: stands out due to its unique combination of methoxy groups and the acetic acid moiety. Similar compounds include other phenylacetic acids and related derivatives.
Biological Activity
(5-Formyl-2,3-dimethoxyphenyl)acetic acid is a phenylacetic acid derivative characterized by its unique structure, which includes an aromatic ring with formyl and methoxy substituents along with a carboxylic acid group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is C11H12O4. Its structure can be represented as follows:
The presence of the formyl group allows for various chemical transformations, while the methoxy groups enhance the electrophilic nature of the aromatic system, making it reactive towards electrophilic aromatic substitution reactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, making them potential leads in drug development for conditions like arthritis and other inflammatory diseases. For instance, derivatives of phenylacetic acids have been shown to modulate cytokine production and reduce inflammation in animal models.
Analgesic Effects
The analgesic properties of this compound have been explored through various studies. Similar compounds have demonstrated efficacy in reducing pain responses in animal models, suggesting that this compound may also possess such effects. The mechanism may involve the inhibition of pain signaling pathways or modulation of neurotransmitter release.
Anticancer Activity
Several studies have investigated the anticancer potential of phenylacetic acid derivatives. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, research has indicated that this compound could interact with specific cellular receptors and enzymes involved in tumor growth and metastasis.
Case Studies
-
Study on Anti-inflammatory Effects
A study published in Molecules explored the anti-inflammatory effects of phenylacetic acid derivatives on murine macrophages. The results demonstrated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with lipopolysaccharides (LPS) . -
Analgesic Activity Assessment
In a controlled experiment assessing analgesic activity using the hot plate test in rodents, derivatives similar to this compound showed a dose-dependent reduction in pain response compared to control groups . -
Anticancer Mechanism Investigation
A study focused on the cytotoxic effects of phenylacetic acid derivatives on human adenocarcinoma cell lines revealed that these compounds could induce apoptosis through activation of caspase pathways . The findings suggest that this compound may share similar mechanisms.
Comparative Analysis
Compound Name | Similarity | Unique Features |
---|---|---|
2-(3,5-Dimethoxyphenyl)acetic acid | 0.98 | Exhibits strong anti-inflammatory properties |
2-(3-Hydroxy-4-methoxyphenyl)acetic acid | 0.93 | Known for its antioxidant effects |
3-(3,5-Dimethoxyphenyl)propionic acid | 0.93 | Investigated for neuroprotective properties |
2-(6-Methoxynaphthalen-2-yl)acetic acid | 0.93 | Potential applications in agrochemicals |
This table highlights the diversity within this class of chemicals while emphasizing the unique functional groups present in this compound that may confer distinct biological activities compared to its analogs.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with cell surface receptors influencing cell signaling pathways related to pain and inflammation.
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific targets involved in these pathways.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(5-formyl-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
YPWWWJUOJXTPJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC(=O)O)C=O |
Origin of Product |
United States |
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